4-Bromo-5-(3-chlorophenyl)-1-methyl-1H-pyrazole
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Overview
Description
4-Bromo-5-(3-chlorophenyl)-1-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with bromine, chlorine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(3-chlorophenyl)-1-methyl-1H-pyrazole typically involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized in the presence of a brominating agent such as N-bromosuccinimide (NBS) to yield the desired pyrazole derivative .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-(3-chlorophenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of appropriate ligands and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-pyrazole derivative, while a Suzuki coupling reaction would result in a biaryl compound .
Scientific Research Applications
4-Bromo-5-(3-chlorophenyl)-1-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(3-chlorophenyl)-1-methyl-1H-pyrazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
- 4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine
- 4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
- 4-Bromo-3-(4-methoxyphenyl)-1H-pyrazol-5-amine
Comparison: 4-Bromo-5-(3-chlorophenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in its applications .
Properties
Molecular Formula |
C10H8BrClN2 |
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Molecular Weight |
271.54 g/mol |
IUPAC Name |
4-bromo-5-(3-chlorophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C10H8BrClN2/c1-14-10(9(11)6-13-14)7-3-2-4-8(12)5-7/h2-6H,1H3 |
InChI Key |
UJOUORVXXGSFSM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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